2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate
Description
This compound features a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 3, linked to an azetidine ring. The azetidine is further connected via an acetamide bridge to a 3-fluorophenyl group, and the structure is stabilized as an oxalate salt. The oxadiazole and azetidine motifs are critical for electronic and steric interactions, while the chloro- and fluoro-substituted aromatic rings enhance lipophilicity and target binding. The oxalate counterion likely improves aqueous solubility compared to the free base form .
Properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(3-fluorophenyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2.C2H2O4/c20-14-4-1-3-12(7-14)18-23-19(27-24-18)13-9-25(10-13)11-17(26)22-16-6-2-5-15(21)8-16;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUPBQVGEPPWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate is a derivative of the 1,2,4-oxadiazole scaffold, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The compound's structural features include:
- Oxadiazole Ring: A five-membered ring containing two nitrogen atoms.
- Azetidine Moiety: A saturated four-membered ring that contributes to the compound's biological profile.
- Chlorophenyl and Fluorophenyl Substituents: These aromatic groups are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. The specific compound has shown:
- Broad-spectrum Antibacterial Activity: Effective against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
- Antifungal Properties: Inhibition against fungi such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | MIC = 32 µg/mL |
| Compound B | Escherichia coli | MIC = 16 µg/mL |
| Compound C | Candida albicans | MIC = 64 µg/mL |
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. The compound's mechanism may involve:
- Inhibition of Cell Proliferation: Targeting specific pathways related to cancer cell growth.
- Induction of Apoptosis: Promoting programmed cell death in malignant cells .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its potential anti-inflammatory and analgesic effects. Key findings include:
- Reduction of Inflammatory Markers: In vitro studies showed a decrease in cytokine levels associated with inflammation.
- Pain Relief Mechanism: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit cyclooxygenase (COX) enzymes .
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted by Salama et al. (2020) focused on synthesizing a series of oxadiazole derivatives, including the target compound. The results indicated that the presence of halogenated phenyl groups significantly enhanced antimicrobial activity compared to non-halogenated analogs. -
Anticancer Research:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various oxadiazole derivatives. The target compound was shown to have IC50 values lower than standard chemotherapeutics against several cancer cell lines.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In a study focusing on various substituted oxadiazoles, compounds similar to 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated promising activity against breast and lung cancer cells, suggesting that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest .
Antibacterial Properties
The compound has also shown potential as an antibacterial agent. Studies involving the synthesis of various 1,2,4-oxadiazole derivatives revealed that certain structural modifications can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group in the structure contributes to its effectiveness .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of oxadiazole derivatives and tested their cytotoxicity using MTT assays. The results indicated that the compound exhibited a dose-dependent inhibition of cancer cell proliferation with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, derivatives of oxadiazole were screened against common bacterial strains. The results showed that compounds with similar structures to this compound had significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Oxadiazole-Containing Analogues
Compound Z9 (N-Cyclopentyl-2-(2-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)Phenoxy)Acetamide):
- Structural Differences : Z9 replaces the azetidine with a cyclopentyl group and lacks halogenated aryl substituents. The 4-methoxyphenyl group on its oxadiazole ring contrasts with the 3-chlorophenyl group in the target compound.
- This may alter binding to targets like enzymes or receptors .
Thiazolidine Derivatives () :
- (Z)-N-(3-Chlorophenyl)-2-(4-((3-(Methoxymethyl)-2,4-Dioxothiazolidin-5-ylidene)Methyl)Phenoxy)Acetamide exhibits an IC₅₀ of 45.6 µM for iNOS inhibition.
Acetamide-Linked Heterocycles
Triazole Derivatives () :
- Example: 2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Chlorophenyl)Acetamide.
- Comparison : The triazole ring provides different hydrogen-bonding capabilities compared to oxadiazole. The absence of an azetidine ring in triazole derivatives may reduce steric hindrance, affecting binding kinetics .
Isoxazole Derivatives () :
- (E)-N-(3-Fluoroisoxazol-5-yl)-2-(1-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)Acetamide has a reported activity score of 6.553.
- Isoxazole’s lower aromaticity compared to oxadiazole could reduce thermal stability or π-π stacking interactions in biological systems .
Anti-Inflammatory and iNOS Inhibition
The thiazolidine derivative’s lower IC₅₀ suggests that rigid heterocycles with electron-withdrawing groups enhance iNOS inhibition. The target compound’s oxadiazole-azetidine framework may similarly optimize binding but requires empirical validation .
Physicochemical Properties
| Property | Target Compound | Z9 (Oxadiazole Analogue) | Thiazolidine Derivative |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 423.45 g/mol | ~400 g/mol |
| LogP (Lipophilicity) | High (Cl/F substituents) | Moderate (methoxy) | Moderate (thiazolidine) |
| Solubility | Enhanced by oxalate salt | Low (neutral form) | Low |
The oxalate salt likely improves the target compound’s solubility over neutral analogues, aiding bioavailability. Chloro and fluoro substituents increase logP, which may enhance membrane permeability but risk off-target interactions .
Key Research Findings
- Halogen Effects : The 3-chlorophenyl and 3-fluorophenyl groups may synergize for hydrophobic and halogen-bonding interactions, a strategy absent in methoxy- or methyl-substituted analogues .
- Synthetic Challenges : highlights the reactivity of oxadiazole rings during synthesis. The target compound’s azetidine linkage may require specialized coupling agents compared to simpler acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
